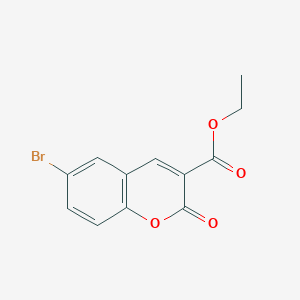

ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

概要

説明

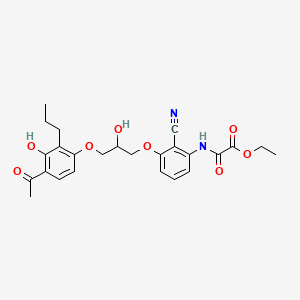

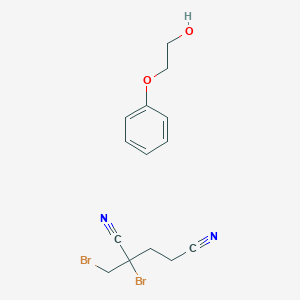

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the linear formula C12H9BrO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is characterized by a chromene core, which is a heterocyclic compound that forms part of many biologically active compounds . The compound has a molecular weight of 297.10 g/mol .Physical And Chemical Properties Analysis

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has a molecular weight of 297.10 g/mol. It has a XLogP3-AA value of 3, indicating its lipophilicity, which can influence its absorption and distribution within the body . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用

Chemical Properties and Identification

“Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the CAS Number: 2199-90-8. It has a molecular weight of 297.11 and its IUPAC name is ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate .

Synthesis and Crystal Structure

This compound has been synthesized via the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . The structure was proved by single crystal X-rays diffraction analysis . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .

Supramolecular Assembly Exploration

Hirshfeld surface analysis is employed for the further exploration of the intermolecular interactions . Enrichment ratio is computed for the interatomic contacts to find the tendency of the contacts to form the crystal packing interactions . The void analysis is performed to predict the mechanical behavior .

Computational Study

A computational study is performed for finding the interaction energy between molecular pair by using B3LYP/6-31G (d, p) electron density model . The study inferred the role of various types of interaction energies in stabilizing the molecular pair .

Anti-FtsZ Agents

In some studies, compounds with similar cores have been synthesized and screened for their anti-proliferative activity against S. pneumoniae .

Safety and Hazards

作用機序

Target of Action

The primary target of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is the conserved protein FtsZ . FtsZ plays a crucial role in bacterial cell division, and its inhibition leads to the arrest of cell division .

Mode of Action

The compound interacts with the FtsZ protein, leading to its inhibition . This interaction results in the arrest of cell division, providing an alternative strategy for inhibiting certain bacteria like S. pneumoniae .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the ftsz protein, disrupting the cell division process .

Result of Action

The inhibition of the FtsZ protein by ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate leads to the arrest of cell division . This results in the anti-proliferative activity against certain bacteria like S. pneumoniae .

特性

IUPAC Name |

ethyl 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGDNKCWEKUYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351124 | |

| Record name | ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2199-90-8 | |

| Record name | ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and how do they influence its crystal packing?

A: Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (C12H9BrO4) exhibits a distinct anti conformation between its 3-carboxy and lactone carbonyl groups [, ]. These carbonyl groups are not coplanar with the chromene ring system due to their involvement in intermolecular interactions []. The crystal packing is primarily driven by C-H...O hydrogen bonding between these carbonyl groups, forming centrosymmetric dimers []. These dimers then stack via various dipolar interactions, including C=O...C=O, C=O...pi, and C-Br...C=O, along with a C-H...pi interaction, ultimately building the three-dimensional structure along the c axis [].

Q2: Has computational chemistry been employed to study this compound, and if so, what insights were gained?

A: Yes, computational methods like density functional theory (DFT) using the B3LYP functional and Hartree-Fock (HF) calculations with the 6-31G+(d,p) basis set have been utilized to investigate this compound []. These studies provided insights into its optimized molecular geometry, vibrational frequencies, and 1H and 13C NMR chemical shifts []. The calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data []. Furthermore, the computed vibrational frequencies facilitated the assignment of experimental infrared and Raman spectral bands, aiding in the understanding of the molecule's vibrational modes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)

![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)